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Compound of Interest

Compound Name: prim-O-Glucosylangelicain

Cat. No.: B15592991 Get Quote

A comprehensive search for experimental spectroscopic data (NMR, MS, and IR) for the

compound prim-O-Glucosylangelicain has yielded no specific results. Publicly available

scientific literature and chemical databases accessed do not contain a detailed characterization

of a compound explicitly identified by this name.

This technical guide aims to provide a framework for the type of data and experimental

protocols that would be expected for the full spectroscopic characterization of a novel or known

furanocoumarin glycoside like prim-O-Glucosylangelicain. While direct data for the named

compound is unavailable, this document will outline the standard methodologies and expected

spectral features for closely related angular furanocoumarin glucosides, which would be

essential for researchers in natural product chemistry, pharmacology, and drug development.

Hypothetical Structure
Prim-O-Glucosylangelicain suggests a chemical structure where a glucose molecule is

attached to a derivative of angelicain. Angelicain, also known as isopsoralen, is a naturally

occurring angular furanocoumarin. The "prim-O-Glucosyl" prefix implies the glucose moiety is

attached at a primary alcohol position, likely on the angelicain core, though the exact

substitution pattern is not specified without further information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For a compound like prim-O-Glucosylangelicain, a suite of 1D and 2D NMR experiments
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would be required.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift
Ranges for a Furanocoumarin Glucoside

Moiety Atom Position
Expected ¹H NMR
(δ, ppm)

Expected ¹³C NMR
(δ, ppm)

Furanocoumarin Core Furan H-2' 7.6 - 7.8 145.0 - 150.0

Furan H-3' 6.8 - 7.0 105.0 - 110.0

Lactone C=O - 160.0 - 165.0

Aromatic CH 6.2 - 8.0 95.0 - 150.0

Oxygenated Aromatic

C
- 150.0 - 165.0

Glucose Moiety Anomeric H-1'' 4.5 - 5.5 (d) 100.0 - 105.0

Sugar Protons H-2'' to

H-6''
3.2 - 4.5 60.0 - 80.0

C-6'' (if primary

alcohol)
~3.7 - 3.9 ~61.0 - 63.0

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern

of the molecule.

Experimental Protocols
NMR Data Acquisition:

Sample Preparation: 1-5 mg of the purified compound would be dissolved in 0.5 mL of a

deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

Instrumentation: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400-

600 MHz).

1D NMR: Standard ¹H and ¹³C{¹H} spectra would be acquired.
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2D NMR: A series of 2D experiments would be essential for unambiguous assignment:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within

the furanocoumarin and glucose moieties.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for determining the

glycosylation site (i.e., the linkage between the glucose and angelicain units).

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule.

Table 2: Expected Mass Spectrometry Data for prim-O-
Glucosylangelicain

Experiment Ionization Mode Expected Observation

HRESIMS ESI+

An adduct ion, likely [M+Na]⁺

or [M+H]⁺, allowing for the

determination of the exact

molecular formula.

ESI-
An adduct ion, likely [M-H]⁻ or

[M+Cl]⁻.

MS/MS ESI+ or ESI-

Fragmentation pattern showing

the neutral loss of the glucose

unit (162 Da), and

characteristic fragments of the

angelicain aglycone.
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Experimental Protocols
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

Sample Preparation: A dilute solution of the compound (e.g., 0.1 mg/mL) would be prepared

in a suitable solvent like methanol or acetonitrile.

Instrumentation: The sample would be infused into a high-resolution mass spectrometer,

such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

Data Analysis: The accurate mass measurement of the molecular ion would be used to

calculate the elemental composition. The fragmentation pattern in tandem MS (MS/MS)

experiments would confirm the presence of the sugar and aglycone moieties.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for prim-O-
Glucosylangelicain

Wavenumber (cm⁻¹) Functional Group & Vibration

3500 - 3200 O-H stretch (from glucose hydroxyls)

3100 - 3000 C-H stretch (aromatic and vinyl)

2950 - 2850 C-H stretch (aliphatic)

1750 - 1710 C=O stretch (lactone)

1630 - 1500 C=C stretch (aromatic and furan)

1200 - 1000 C-O stretch (ethers, alcohols)

Experimental Protocols
FT-IR Spectroscopy:

Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr) after solvent evaporation, or as a KBr pellet.
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Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Interpretation: The absorption bands would be assigned to the corresponding functional

groups to confirm the presence of hydroxyl groups, the lactone carbonyl, aromatic rings, and

ether linkages.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a novel

natural product like prim-O-Glucosylangelicain.
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Caption: Workflow for Natural Product Structure Elucidation.

In conclusion, while the specific spectroscopic data for prim-O-Glucosylangelicain is not

currently available in the surveyed scientific literature, this guide provides a comprehensive

overview of the necessary experiments, expected data, and logical processes required for its
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full structural characterization. Researchers encountering this compound would need to

perform the outlined NMR, MS, and IR experiments to definitively establish its structure.

To cite this document: BenchChem. [Spectroscopic Data for prim-O-Glucosylangelicain: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592991#prim-o-glucosylangelicain-spectroscopic-
data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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